Methyl 4-bromo-6-nitroquinoline-2-carboxylate
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Overview
Description
Methyl 4-bromo-6-nitroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-nitroquinoline-2-carboxylate typically involves multi-step reactions. One common method includes the bromination of quinoline derivatives followed by nitration and esterification. The reaction conditions often involve the use of bromine or brominating agents, nitric acid for nitration, and methanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted quinolines: Formed through nucleophilic substitution of the bromine atom.
Carboxylic acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-bromo-6-nitroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-nitroquinoline-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and ester group also contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate
- Methyl 4-bromoquinoline-6-carboxylate
- 2-Bromo-4-methyl-6-nitrophenol
Uniqueness
Methyl 4-bromo-6-nitroquinoline-2-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C11H7BrN2O4 |
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Molecular Weight |
311.09 g/mol |
IUPAC Name |
methyl 4-bromo-6-nitroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrN2O4/c1-18-11(15)10-5-8(12)7-4-6(14(16)17)2-3-9(7)13-10/h2-5H,1H3 |
InChI Key |
QKYONVPLTLSJKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Br |
Origin of Product |
United States |
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